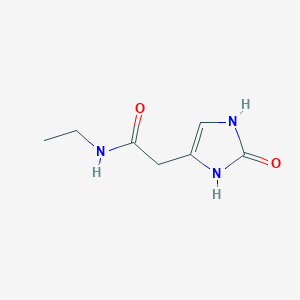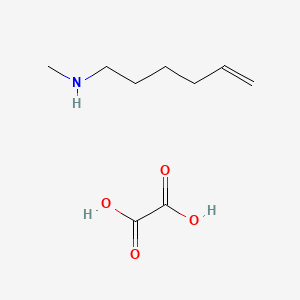
N-Methylhex-5-en-1-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylhex-5-en-1-amine oxalate is an organic compound with the molecular formula C7H15N. It is a derivative of N-Methylhex-5-en-1-amine, which is a versatile amine compound composed of nitrogen, carbon, and hydrogen atoms. This compound is known for its potential in synthesizing other compounds and its applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Methylhex-5-en-1-amine oxalate typically involves the reaction of N-Methylhex-5-en-1-amine with oxalic acid. The process can be summarized as follows:
Dissolution of Oxalic Acid: Oxalic acid is dissolved in absolute ethyl alcohol.
Addition of N-Methylhex-5-en-1-amine: N-Methylhex-5-en-1-amine is added drop by drop to the oxalic acid solution, resulting in the formation of a white precipitate.
Heating and Reflux: The mixture is heated and refluxed to dissolve the precipitate.
Cooling and Filtration: The solution is cooled to room temperature, followed by filtration and washing with absolute ethyl alcohol.
Re-crystallization: The obtained solid product is dissolved in a large amount of absolute ethyl alcohol and allowed to crystallize at room temperature to obtain this compound crystals.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methylhex-5-en-1-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-Methylhex-5-en-1-amine oxalate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing a wide array of compounds and is used in polymer synthesis.
Biology: The compound is utilized in biochemical research for studying amine-related reactions and pathways.
Industry: This compound is used as a catalyst in various industrial chemical reactions.
Mechanism of Action
The precise mechanism of action for N-Methylhex-5-en-1-amine oxalate is not fully elucidated. it is believed to act as a proton donor, engaging in reactions with other molecules to form novel compounds. It may also serve as a catalyst, facilitating the formation of new compounds in specific reactions .
Comparison with Similar Compounds
Similar Compounds
N-Methylhex-5-en-1-amine: The parent compound, which shares similar properties and applications.
N-Methyl-1-amino-hex-5-ene: Another derivative with comparable chemical behavior.
5-Hexen-1-amine: A related compound with a similar structure but different functional groups.
Uniqueness
N-Methylhex-5-en-1-amine oxalate is unique due to its specific combination of the amine group and the oxalate moiety, which imparts distinct chemical properties and reactivity. Its ability to act as a proton donor and catalyst makes it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-methylhex-5-en-1-amine;oxalic acid |
InChI |
InChI=1S/C7H15N.C2H2O4/c1-3-4-5-6-7-8-2;3-1(4)2(5)6/h3,8H,1,4-7H2,2H3;(H,3,4)(H,5,6) |
InChI Key |
SCRYAELKIKXXFF-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCC=C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Iodomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B12821013.png)

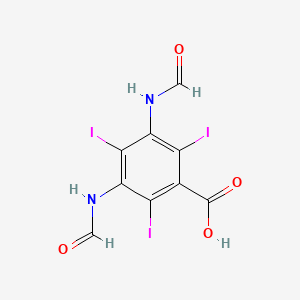


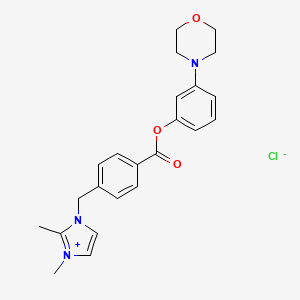
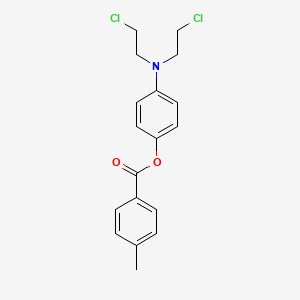

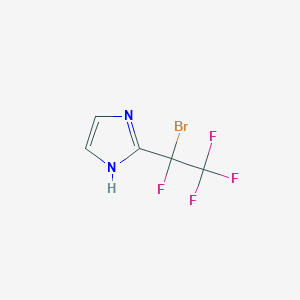
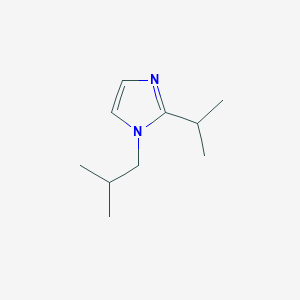

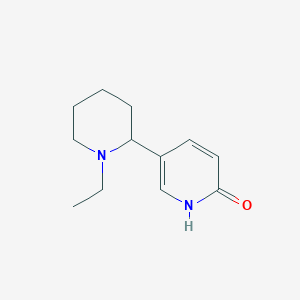
![6-Iodo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12821101.png)
